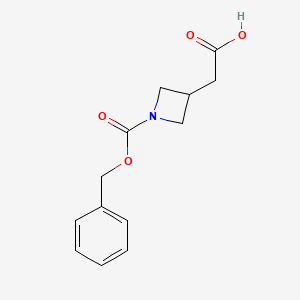

2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-phenylmethoxycarbonylazetidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAPQRPYEJIJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654371 | |

| Record name | {1-[(Benzyloxy)carbonyl]azetidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319470-14-9 | |

| Record name | {1-[(Benzyloxy)carbonyl]azetidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cbz-3-azetidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Retrosynthetic Analysis of 1-Cbz-3-Azetidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-3-azetidineacetic acid is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics to impart conformational rigidity and unique pharmacological properties. This guide provides an in-depth retrosynthetic analysis of this target molecule, exploring multiple synthetic pathways and the chemical principles that underpin them. We will dissect the key bond disconnections, evaluate potential starting materials, and present a detailed, field-proven experimental protocol for a viable synthetic route. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules and the development of novel pharmaceuticals.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its constrained nature can pre-organize substituents into well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. Azetidine carboxylic acids, in particular, serve as conformationally restricted amino acid bioisosteres, finding application in the design of peptidomimetics and other complex bioactive molecules.[1][2][3] The title compound, 1-Cbz-3-azetidineacetic acid, combines the rigid azetidine core with a protected nitrogen and a carboxylic acid side chain, making it a versatile intermediate for further chemical elaboration.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A retrosynthetic analysis of 1-Cbz-3-azetidineacetic acid reveals several logical bond disconnections that give rise to distinct synthetic strategies. The primary goal is to identify readily available and cost-effective starting materials and to devise a sequence of high-yielding and reliable chemical transformations.

Figure 1. Primary retrosynthetic disconnections for 1-Cbz-3-azetidineacetic acid.

The above diagram illustrates three primary retrosynthetic pathways:

-

Pathway A: C-C Bond Formation. This approach involves disconnecting the acetic acid side chain from the azetidine ring, leading back to a 3-substituted azetidine synthon. A logical precursor is N-Cbz-3-azetidinone, which can undergo a carbon-carbon bond-forming reaction like the Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction and hydrolysis.[4]

-

Pathway B: N-Alkylation/Protection. This strategy disconnects the Cbz protecting group, suggesting a late-stage protection of a pre-formed 3-azetidineacetic acid derivative. This is a straightforward approach if the unprotected or alternatively protected azetidine is readily accessible.

-

Pathway C: Ring Formation. This fundamental approach breaks open the azetidine ring itself, leading to an acyclic precursor. A common strategy for forming four-membered rings is the intramolecular cyclization of a molecule containing an amine and a suitable leaving group in a 1,3-relationship, such as a γ-haloamine or a derivative of a 1,3-aminoalcohol.[5]

Evaluation of Synthetic Routes

Route A: From N-Cbz-3-azetidinone

This is arguably one of the most efficient and widely employed routes due to the commercial availability of N-Cbz-3-azetidinone.[6][7]

Figure 2. Synthetic pathway starting from N-Cbz-3-azetidinone.

Expertise & Experience: The Horner-Wadsworth-Emmons reaction is a reliable method for forming the exocyclic double bond. The choice of base (e.g., NaH, DBU) and reaction conditions can be optimized to maximize the yield of the resulting α,β-unsaturated ester.[4] Subsequent reduction of the double bond is typically achieved through catalytic hydrogenation, which is a clean and efficient process. Finally, saponification of the ester furnishes the desired carboxylic acid.

Trustworthiness: Each step in this sequence is a well-established, high-yielding transformation, making this a robust and reproducible route. The intermediates are generally stable and can be purified using standard chromatographic techniques.

Route C: From an Acyclic Precursor

This approach offers flexibility in introducing substituents but requires careful control of the cyclization step to favor the formation of the four-membered ring over potential side reactions like polymerization. A common starting material for this type of synthesis is a malonate derivative.[8]

Figure 3. Synthetic pathway involving azetidine ring formation.

Expertise & Experience: The key step is the intramolecular cyclization. The choice of activating group for the hydroxyls (mesylate, tosylate, or conversion to halides) and the reaction conditions are critical to favor the desired 4-exo-tet cyclization. Subsequent manipulation of the functional groups, including decarboxylation and homologation (e.g., via the Arndt-Eistert synthesis), adds to the length of the synthesis. The final step involves replacing the N-benzyl group with a Cbz group, typically through hydrogenolysis followed by reaction with benzyl chloroformate.

Trustworthiness: While this route is certainly feasible, it is more laborious than Route A and may present challenges in optimizing the cyclization and homologation steps. Yields for each step need to be high to make the overall sequence practical.

Recommended Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of 1-Cbz-3-azetidineacetic acid starting from 1-Cbz-3-azetidinone, following the logic of Route A.

Materials and Reagents

| Reagent/Material | Supplier | Purity/Grade |

| 1-Cbz-3-azetidinone | Sigma-Aldrich | 97% |

| Triethyl phosphonoacetate | Acros Organics | 99% |

| Sodium hydride (NaH) | Alfa Aesar | 60% in oil |

| Tetrahydrofuran (THF), anhydrous | Fisher Scientific | DriSolv |

| Palladium on carbon (Pd/C) | Strem Chemicals | 10% |

| Methanol (MeOH) | VWR Chemicals | ACS Grade |

| Lithium hydroxide (LiOH) | J.T. Baker | 98% |

| Diethyl ether (Et₂O) | EMD Millipore | ACS Grade |

| Ethyl acetate (EtOAc) | Macron Fine Chem. | ACS Grade |

| Hexanes | Pharmco-AAPER | ACS Grade |

| Hydrochloric acid (HCl) | BDH | 1N solution |

| Sodium sulfate (Na₂SO₄), anhydrous | Beantown Chemical | Granular |

Step 1: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 1-Cbz-3-azetidinone (2.05 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Step 2: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-yl)acetate

-

To a solution of ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate (2.75 g, 10.0 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% palladium on carbon (0.275 g, 10 wt%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (20 mL).

-

Concentrate the filtrate under reduced pressure to yield the desired product, which is often used in the next step without further purification.

Step 3: Synthesis of 1-Cbz-3-azetidineacetic acid

-

Dissolve the crude ethyl 2-(1-Cbz-azetidin-3-yl)acetate (approx. 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) and stir the mixture at room temperature for 3 hours.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cbz-3-azetidineacetic acid as a white solid.

Conclusion

The retrosynthetic analysis of 1-Cbz-3-azetidineacetic acid reveals multiple viable synthetic pathways. The route commencing from the commercially available 1-Cbz-3-azetidinone and proceeding through a Horner-Wadsworth-Emmons olefination, followed by reduction and hydrolysis, represents a highly efficient and reliable strategy. This approach leverages well-understood and high-yielding reactions, making it suitable for both small-scale laboratory synthesis and larger-scale production. The alternative strategy of constructing the azetidine ring from an acyclic precursor, while offering flexibility, is more synthetically demanding. The provided experimental protocol offers a detailed, step-by-step guide for the practical synthesis of this important building block, empowering researchers in their pursuit of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 7. 1-Cbz-3-azetidinone | 105258-93-3 [sigmaaldrich.com]

- 8. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Mechanistic Formation of N-Cbz-Azetidine-3-Carboxylic Acid

In the landscape of modern medicinal chemistry and drug development, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as invaluable building blocks due to the unique conformational constraints they impose.[1] The inherent ring strain of the azetidine nucleus, while rendering it more stable and easier to handle than its aziridine counterpart, provides a rigid scaffold that can significantly influence the biological activity and metabolic stability of parent molecules.[1]

N-Cbz-azetidine-3-carboxylic acid, in particular, serves as a crucial constrained analog of proline and other amino acids. Its incorporation into peptides or small molecules can induce specific secondary structures, enhance binding affinity to biological targets, and improve resistance to proteolytic degradation.[2][3] The carboxybenzyl (Cbz) protecting group, a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the nitrogen atom, allowing for controlled chemical manipulations at other sites.[4] This guide provides an in-depth exploration of the primary mechanisms for forming this valuable synthetic intermediate, offering both theoretical understanding and practical, field-proven protocols for the research scientist.

Chapter 1: Foundational Chemical Principles

The Carboxybenzyl (Cbz) Protecting Group: A Tool for Controlled Synthesis

The success of multi-step organic synthesis, particularly in peptide chemistry, hinges on the ability to selectively mask and de-mask reactive functional groups. The Cbz group is a preeminent example of an amine protecting group, valued for its stability under a wide range of conditions and its clean, orthogonal removal.

Application: The Cbz group is typically installed by reacting the target amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.

Removal: The key advantage of the Cbz group is its lability to catalytic hydrogenolysis. Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, liberating the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying purification.[4]

Chapter 2: Core Synthetic Strategies for the Azetidine-3-Carboxylic Acid Scaffold

The construction of the Cbz-protected azetidine-3-carboxylic acid can be approached via two principal strategies: building the functionalized ring from an acyclic precursor or modifying a pre-existing azetidine core.

Strategy A: Intramolecular Cyclization of Acyclic Precursors

This is the most common approach, relying on an intramolecular SN2 reaction to form the strained four-membered ring. The key is to construct a linear molecule containing a nucleophilic amine and a carbon atom bearing a suitable leaving group at the γ-position.

A robust and frequently employed method begins with 1,3-dihalo-2-propanol derivatives or, more efficiently, from diethyl bis(hydroxymethyl)malonate. The latter provides a direct route to installing the carboxylic acid precursor at the 3-position.[5][6]

The general mechanism involves:

-

Activation: The terminal hydroxyl groups of the propane backbone are converted into good leaving groups (e.g., tosylates, triflates, or halides).

-

Cyclization: An amine (often protected or a precursor like benzylamine) displaces the leaving groups in a double SN2 reaction to form the azetidine ring.

-

Functional Group Manipulation: The ester groups from the malonate are hydrolyzed, and the resulting diacid undergoes decarboxylation to yield the 3-carboxylic acid. Subsequent N-deprotection and reprotection installs the final Cbz group.

Strategy B: Oxidation of a Pre-formed Azetidine Scaffold

An alternative strategy involves synthesizing a stable azetidine precursor, such as N-Cbz-3-hydroxyazetidine or N-Cbz-azetidine-3-methanol, and then oxidizing the hydroxyl group to the carboxylic acid. This approach is advantageous if the hydroxylated precursors are readily available.

Common starting points for this route include epichlorohydrin, which can be converted to 3-hydroxyazetidine derivatives through a sequence of ring-opening and cyclization reactions.[7] The terminal oxidation step requires careful selection of reagents to avoid cleaving the strained azetidine ring.

Chapter 3: In-Depth Mechanistic Analysis: A Malonate-Based Synthesis

This section details a reliable and scalable synthesis starting from diethyl bis(hydroxymethyl)malonate, which exemplifies the intramolecular cyclization strategy.[6] This route is particularly instructive as it involves several fundamental organic transformations.

Overall Synthetic Workflow

The process involves five key stages: activation, cyclization, saponification, decarboxylation, and finally, deprotection/reprotection of the nitrogen.

Step 1 & 2: Activation and Intramolecular Cyclization

The conversion of the diol to the azetidine is the cornerstone of this synthesis. The hydroxyl groups of the malonate are poor leaving groups and must first be activated. This is typically achieved by converting them into tosylates or triflates using the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Once the leaving groups are in place, the addition of a primary amine, such as benzylamine, initiates a tandem SN2 cyclization. The amine nitrogen first attacks one of the electrophilic carbons, displacing a tosylate group to form a linear intermediate. This is followed by a rapid intramolecular SN2 reaction where the newly introduced secondary amine attacks the remaining activated carbon, closing the four-membered ring. Benzylamine is often used as it serves as a protecting group that can be easily removed later via hydrogenolysis.

Step 3 & 4: Saponification and Decarboxylation

With the azetidine ring constructed, the ester groups are hydrolyzed to carboxylic acids using a strong base like sodium hydroxide (saponification). This yields a geminal diacid (a malonic acid derivative) attached to the C3 position of the azetidine. Such compounds are thermally unstable and readily undergo decarboxylation upon heating in an aqueous acidic medium. One carboxyl group is lost as CO₂, leaving the desired monoacid.[6]

Step 5: N-Deprotection and Cbz-Protection

The final stage involves swapping the nitrogen protecting groups. The N-benzyl group is efficiently cleaved via catalytic hydrogenolysis (H₂ gas with a Pd(OH)₂ or Pd/C catalyst). This yields the free azetidine-3-carboxylic acid.[6] The final product is then obtained by reacting this intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., NaHCO₃ or Na₂CO₃) to install the Cbz group, yielding N-Cbz-azetidine-3-carboxylic acid.[4]

Chapter 4: Experimental Protocols and Data

The following protocols are representative methodologies derived from established literature and should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Synthesis of N-Benzyl-azetidine-3-carboxylic acid from Diethyl bis(hydroxymethyl)malonate[6]

-

Activation: To a cooled (0 °C) solution of diethyl bis(hydroxymethyl)malonate (1.0 eq) and pyridine (3.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC. Upon completion, perform an aqueous workup to isolate the crude ditosylate.

-

Cyclization: Dissolve the crude ditosylate in a suitable solvent like acetonitrile. Add benzylamine (1.1 eq) and a base such as potassium carbonate (3.0 eq). Heat the mixture to reflux and stir for 12-24 hours. After cooling, filter the solids and concentrate the filtrate. Purify by column chromatography to yield diethyl 1-benzylazetidine-3,3-dicarboxylate.

-

Saponification & Decarboxylation: Dissolve the diester (1.0 eq) in a mixture of ethanol and 5 M aqueous NaOH (5.0 eq). Heat to reflux for 4-6 hours. Cool the mixture, acidify to pH ~2 with concentrated HCl, and then heat to 90-100 °C for 2-4 hours until CO₂ evolution ceases. Cool and crystallize the product, N-benzyl-azetidine-3-carboxylic acid.

Protocol 2: Oxidation of N-Cbz-3-hydroxyazetidine[8][9]

This alternative approach assumes the availability of the hydroxylated precursor.

-

Oxidation: To a solution of N-Cbz-3-hydroxyazetidine (1.0 eq) in a biphasic solvent system (e.g., CH₂Cl₂/water), add TEMPO (0.05 eq) and sodium hypochlorite (NaOCl, 1.2 eq). Stir vigorously. After initial oxidation to the aldehyde, add sodium chlorite (NaClO₂, 1.5 eq) in a phosphate buffer (pH ~6.7).

-

Workup: Stir until the reaction is complete (monitored by TLC). Quench the reaction with sodium thiosulfate solution, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by crystallization or chromatography.

Data Summary Table

The following table presents typical data for the key transformations described. Yields are highly dependent on scale and purification methods.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Activation & Cyclization | Diethyl bis(hydroxymethyl)malonate | 1. TsCl, Pyridine 2. Benzylamine, K₂CO₃ | Diethyl 1-benzylazetidine-3,3-dicarboxylate | 60-75% |

| Saponification & Decarboxylation | Diethyl 1-benzylazetidine-3,3-dicarboxylate | 1. NaOH 2. HCl, Heat | N-Benzyl-azetidine-3-carboxylic acid | 80-90% |

| N-Debenzylation | N-Benzyl-azetidine-3-carboxylic acid | H₂, Pd(OH)₂/C | Azetidine-3-carboxylic acid | >95% |

| N-Cbz Protection | Azetidine-3-carboxylic acid | Cbz-Cl, NaHCO₃ | N-Cbz-azetidine-3-carboxylic acid | 85-95% |

| Oxidation (Alternative) | N-Cbz-3-hydroxyazetidine | TEMPO, NaOCl, NaClO₂ | N-Cbz-azetidine-3-carboxylic acid | 70-85% |

Conclusion

The synthesis of N-Cbz-azetidine-3-carboxylic acid is a well-established process that is critical for accessing a unique class of constrained amino acid building blocks. The primary route, involving the intramolecular cyclization of an activated malonate derivative, offers a reliable and scalable pathway that leverages fundamental organic reactions. An alternative strategy, the oxidation of a 3-hydroxyazetidine precursor, provides a valuable option when such intermediates are readily accessible. Understanding the mechanisms behind these transformations allows researchers to troubleshoot and optimize reaction conditions, ensuring a consistent and high-quality supply of this important compound for applications in peptide synthesis and drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 2-(1-Cbz-azetidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide consolidates established and analogous synthetic methodologies to present a logical and reproducible route. The proposed synthesis commences with the preparation of the key intermediate, N-Cbz-azetidin-3-one, followed by a Horner-Wadsworth-Emmons olefination to introduce the acetate moiety. Subsequent catalytic hydrogenation and ester hydrolysis afford the target compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the practical synthesis of this important azetidine derivative.

Introduction: The Significance of Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in contemporary medicinal chemistry. Their strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of an acetic acid side chain at the 3-position, as in 2-(1-Cbz-azetidin-3-yl)acetic acid, provides a crucial handle for further chemical elaboration, making it a versatile intermediate for the synthesis of a diverse array of more complex molecules, including peptides, enzyme inhibitors, and other biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the azetidine nitrogen, which is readily removable under standard hydrogenolysis conditions, further enhancing the synthetic utility of this molecule.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid can be logically approached in a four-step sequence, starting from a suitable protected precursor. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.

Diagram 1: Proposed Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid

A Spectroscopic and Structural Analysis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid (CAS No: 319470-14-9), a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] In the absence of a consolidated, publicly available experimental dataset, this document serves as an expert-level predictive guide. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is intended for researchers, chemists, and quality control professionals, offering a robust framework for the identification, characterization, and purity assessment of this compound. We will explore the causality behind expected spectral features, propose standard protocols for data acquisition, and present the information with the clarity and depth required for professional laboratory application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is the cornerstone of spectral interpretation. The target compound is a disubstituted azetidine, a four-membered nitrogen-containing ring, which is a privileged scaffold in modern drug discovery. The structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the azetidine nitrogen and an acetic acid moiety at the 3-position.

Chemical Structure

The connectivity and stereochemistry of the molecule are critical for assigning spectroscopic signals. The diagram below illustrates the chemical structure.

Caption: Molecular structure of this compound.

Key Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 319470-14-9 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₄ | Calculated |

| Molecular Weight | 265.26 g/mol | Calculated |

| Monoisotopic Mass | 265.09976 g/mol | Calculated |

Synthesis and Spectroscopic Sample Preparation

The quality of spectroscopic data is directly contingent on the purity of the analyte. A plausible synthetic route often involves the alkylation of a pre-formed N-Cbz-azetidine derivative or elaboration from N-Cbz-azetidin-3-one via reactions like the Horner-Wadsworth-Emmons olefination followed by reduction.[3]

Protocol: Sample Purification for Spectroscopy

-

Objective: To obtain a sample of >97% purity suitable for NMR, IR, and MS analysis.

-

Methodology (Column Chromatography):

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude reaction mixture onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Self-Validation: The final purity should be confirmed by ¹H NMR and LC-MS before proceeding with further spectroscopic characterization. The absence of significant impurity signals validates the protocol.

Predicted ¹H NMR Spectral Analysis

Proton NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted spectrum for the title compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the carboxylic acid proton may exchange or exhibit a very broad signal. For better resolution of this proton, DMSO-d₆ can be used, as it forms a hydrogen bond, resulting in a sharper signal at a downfield shift.

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Coupling |

| Aromatic (Ar-H) | 7.30 - 7.45 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring of the Cbz group. |

| Benzyl (Ar-C H₂-O) | ~5.15 | Singlet (s) | 2H | Methylene protons adjacent to the phenyl ring and carbamate oxygen; singlet due to no adjacent protons. |

| Azetidine Ring (C H₂) | 3.90 - 4.20 | Multiplet (m) | 2H | Protons on the carbon adjacent to the nitrogen, deshielded by the carbamate. Expected to be complex due to coupling with the other ring protons. |

| Azetidine Ring (C H₂) | 3.60 - 3.80 | Multiplet (m) | 2H | Protons on the other azetidine carbon, showing complex splitting. |

| Azetidine Ring (C H) | 2.80 - 3.10 | Multiplet (m) | 1H | Methine proton at the 3-position, coupled to the adjacent CH₂ groups of the ring and the acetic acid side chain. |

| Acetic Acid (C H₂-COOH) | ~2.60 | Doublet (d) | 2H | Methylene protons alpha to the carboxylic acid, coupled to the azetidine CH. |

| Carboxylic Acid (COO H) | 9.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton, often broad due to hydrogen bonding and exchange. Its chemical shift is highly concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Analysis

Carbon NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon | Predicted δ (ppm) | Rationale |

| Carboxylic Acid (C=O) | 175 - 180 | Typical range for a carboxylic acid carbonyl carbon. |

| Carbamate (C=O) | 155 - 160 | Carbonyl carbon of the Cbz protecting group. |

| Aromatic (ipso-C) | ~136 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |

| Aromatic (Ar-C) | 127 - 129 | Protonated carbons of the benzene ring. |

| Benzyl (Ar-CH₂-O) | ~67 | Benzylic carbon, shifted downfield by the adjacent oxygen. |

| Azetidine (N-CH₂) | 50 - 55 | Carbons of the azetidine ring attached to the nitrogen. |

| Azetidine (CH) | 35 - 40 | Methine carbon at the 3-position of the azetidine ring. |

| Acetic Acid (CH₂) | ~38 | Methylene carbon of the acetic acid side chain. |

Predicted Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid | A hallmark of a carboxylic acid, this broad absorption is due to strong hydrogen bonding.[4] |

| ~1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl of the acid.[5] |

| ~1695 | C=O stretch | Carbamate | Strong, sharp absorption for the carbonyl of the Cbz group. Its position is slightly lower than an ester due to resonance with the nitrogen atom.[5] |

| 3030 - 3100 | C-H stretch (sp²) | Aromatic | Characteristic C-H stretches for the benzene ring. |

| 2850 - 3000 | C-H stretch (sp³) | Aliphatic | C-H stretches for the azetidine ring and methylene groups. |

| 1450, 1500 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch | Carboxylic Acid / Carbamate | Strong absorption from the C-O single bonds. |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Expected Ionization

-

Positive Ion Mode (ESI+): The most likely ion would be the protonated molecule, [M+H]⁺, at m/z 266.1.

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at m/z 264.1, is also highly probable due to the acidic carboxylic acid proton.

Key Fragmentation Pathways

Fragmentation provides a fingerprint that helps confirm the structure. The diagram below illustrates a plausible fragmentation cascade starting from the protonated molecular ion.

Caption: Predicted major fragmentation pathways in ESI+ mass spectrometry.

-

Loss of CO₂ (44 Da): Decarboxylation of the acetic acid moiety is a common fragmentation for carboxylic acids, leading to a fragment at m/z 222.1.

-

Formation of Tropylium Ion (m/z 91.1): The most characteristic fragment for a benzyl group is the highly stable tropylium cation (C₇H₇⁺). Its presence is a strong indicator of the Cbz group.

-

Loss of Toluene (C₇H₈, 92 Da): A rearrangement can lead to the loss of neutral toluene from the parent ion, resulting in a fragment at m/z 174.1.

Hypothetical Experimental Workflows

The following are standardized, field-proven protocols for acquiring the spectroscopic data discussed.

Protocol: NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range from -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Protocol: LC-MS Acquisition

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.

-

Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical run time is 5-10 minutes.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Full Scan: Acquire data from m/z 100-500 to detect the parent ion.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 266.1 in positive mode) and apply collision energy to induce fragmentation, confirming the predicted fragment ions.

-

Conclusion

This guide provides a detailed, theory-backed framework for understanding the spectroscopic properties of this compound. The predicted NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity, structure, and purity of synthesized or purchased material. By correlating the molecular structure with expected spectral features and adhering to robust experimental protocols, scientists can confidently utilize this important chemical building block in their research and development endeavors.

References

- 1. This compound,319470-14-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. 2abiotech.net [2abiotech.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-Cbz-3-azetidineacetic acid

An In-depth Technical Guide to 1-Cbz-3-azetidineacetic Acid: Properties, Synthesis, and Applications

Introduction

1-Cbz-3-azetidineacetic acid is a bifunctional synthetic building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a derivative of azetidine, a saturated four-membered heterocyclic amine, it provides a rigid, constrained scaffold that is increasingly utilized to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. The presence of a carboxylic acid moiety and a carbamoyl-protected amine allows for orthogonal chemical modifications, making it a versatile component in the synthesis of complex molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Cbz-3-azetidineacetic acid, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The insights herein are curated for professionals seeking to leverage this valuable building block in their research and development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, and formulation. 1-Cbz-3-azetidineacetic acid is typically a solid at room temperature.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [2] |

| Molecular Weight | 249.26 g/mol | [2] |

| CAS Number | 319470-14-9 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][3] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |

Note: Some sources refer to the closely related compound 1-Cbz-azetidine-3-carboxylic acid (CAS: 97628-92-7), which has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1][5] It is crucial for researchers to verify the exact structure and CAS number for their specific application.

Structural Diagram

The structure of 1-Cbz-3-azetidineacetic acid features a central azetidine ring, N-protected with a carboxybenzyl (Cbz) group, and a carboxymethyl group at the 3-position.

Caption: Chemical structure of 1-Cbz-3-azetidineacetic acid.

Synthesis and Reactivity

The synthesis of 1-Cbz-3-azetidineacetic acid typically involves multi-step sequences starting from commercially available azetidine precursors. The rationale behind the synthetic design is to build the acetic acid side chain while the nitrogen is protected, preventing unwanted side reactions.

A plausible synthetic workflow can be envisioned starting from 1-Cbz-3-azetidinone. This approach leverages well-established organic chemistry transformations.

Caption: Proposed synthetic workflow for 1-Cbz-3-azetidineacetic acid.

Key Reactions

-

Cbz Deprotection: The carboxybenzyl (Cbz) group is a workhorse protecting group for amines due to its stability under a wide range of conditions and its facile removal. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This reaction is clean and high-yielding, liberating the free secondary amine of the azetidine ring for subsequent functionalization.

-

Carboxylic Acid Activation and Coupling: The carboxylic acid moiety is readily activated for amide bond formation. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective. This reaction is fundamental for integrating the molecule into peptide chains or attaching it to other amine-containing molecules.

Applications in Drug Development

The rigid azetidine core and the bifunctional nature of 1-Cbz-3-azetidineacetic acid make it an attractive linker component in the design of sophisticated therapeutic constructs.

PROTAC and ADC Linkers

In the rapidly evolving fields of PROTACs and ADCs, the linker connecting the targeting ligand to the payload (a cytotoxic drug for ADCs, or an E3 ligase binder for PROTACs) is a critical determinant of efficacy and safety.[3] 1-Cbz-3-azetidineacetic acid serves as a non-cleavable, alkyl chain-based linker.[3] The azetidine ring provides a structurally constrained element, which can help to control the spatial orientation of the connected moieties and improve pharmacokinetic properties such as solubility and metabolic stability.

Caption: Role of the azetidineacetic acid scaffold as a linker in a PROTAC.

Spectroscopic Characterization

While specific spectra for 1-Cbz-3-azetidineacetic acid are not publicly available, its structure allows for the prediction of characteristic signals in various spectroscopic analyses. Certificates of Analysis for the related compound 1-Cbz-azetidine-3-carboxylic acid confirm that the ¹H NMR spectrum is consistent with the structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range). The benzylic CH₂ protons of the Cbz group would appear as a singlet around 5.1 ppm. The protons on the azetidine ring and the adjacent methylene group of the acetic acid moiety would appear as complex multiplets in the aliphatic region (likely 2.5-4.5 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid would be visible in the 170-180 ppm range. The aromatic carbons would appear between 127-137 ppm. The benzylic carbon and the carbons of the azetidine ring and acetic acid side chain would be found in the upfield region (30-70 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and another strong C=O stretch for the carbamate (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ ion for the protonated molecule and/or the [M-H]⁻ ion in negative mode, corresponding to the molecular weight plus or minus a proton.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and manipulation of 1-Cbz-3-azetidineacetic acid, grounded in established chemical principles.

Protocol 1: Hypothetical Synthesis of 1-Cbz-3-azetidineacetic acid

This protocol outlines a potential synthesis from 1-Cbz-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a stirred, cooled (0 °C) solution of sodium hydride (1.2 eq) in dry THF, add triethyl phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone (1.0 eq) in dry THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester intermediate.

Step 2: Catalytic Hydrogenation

-

Dissolve the unsaturated ester intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% w/w, ~5 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the saturated ester.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, ~2-3 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Cbz-3-azetidineacetic acid.

Protocol 2: Cbz-Group Deprotection

-

Dissolve 1-Cbz-3-azetidineacetic acid (1.0 eq) in methanol.

-

Add palladium on carbon (10% w/w, ~5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the catalyst through Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford the deprotected 3-azetidineacetic acid.

Conclusion

1-Cbz-3-azetidineacetic acid stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a constrained azetidine scaffold, a readily modifiable carboxylic acid handle, and a stable yet removable Cbz protecting group provides medicinal chemists with a powerful tool for synthesizing complex and potent therapeutic agents. Understanding its core physicochemical properties, reactivity, and established protocols is essential for unlocking its full potential in the development of next-generation pharmaceuticals, including ADCs and PROTACs.

References

Literature review on substituted azetidine-3-yl acetic acids

An In-Depth Technical Guide to Substituted Azetidine-3-yl Acetic Acids: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, small, strained rings have emerged as powerful tools for sculpting molecular architecture and fine-tuning pharmacological activity. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) grants it a distinct reactivity profile, yet it possesses greater stability and is easier to handle than its smaller cousin, the aziridine.[1] This balance of stability and reactivity, combined with its rigid, three-dimensional structure, makes azetidine a "privileged motif" in drug discovery.[1][3]

This guide focuses specifically on a highly valuable subclass: substituted azetidine-3-yl acetic acids . This scaffold is of particular interest as it serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[4][5] By restricting the rotational freedom of the GABA backbone, the azetidine ring locks the molecule into a specific bioactive conformation, which can lead to enhanced potency and selectivity for its biological targets. Furthermore, this moiety is increasingly employed as a bioisosteric replacement for other chemical groups to improve physicochemical properties and explore new chemical space.[6][7]

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, conformational properties, and therapeutic applications of substituted azetidine-3-yl acetic acids, grounded in field-proven insights and authoritative references.

Part 1: Core Synthetic Strategies

The construction of 3,3-disubstituted azetidines, particularly those bearing an acetic acid side chain, requires strategic synthetic planning. While numerous methods exist for forming the azetidine ring itself, a predominant and highly versatile strategy for installing the desired C3 substituents involves a two-stage process: olefination followed by conjugate addition.

Primary Pathway: Horner-Wadsworth-Emmons (HWE) Olefination and Subsequent Conjugate Addition

This pathway has become a cornerstone for synthesizing a diverse library of substituted azetidine-3-yl acetic acid derivatives. The logic behind this choice is compelling: the HWE reaction reliably converts a commercially available or readily synthesized N-protected azetidin-3-one into an α,β-unsaturated ester.[8][9] This product, methyl 2-(1-Boc-azetidin-3-ylidene)acetate, contains a perfectly positioned electrophilic center for the subsequent introduction of a wide array of nucleophiles via conjugate addition.

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion to react with the ketone at the C3 position of the azetidine ring, yielding an alkene. The use of a phosphonate ester, such as trimethyl phosphonoacetate, is crucial as it generally favors the formation of the desired E-alkene and is highly reliable.[9]

Stage 2: Conjugate Addition

With the α,β-unsaturated ester in hand, the C3 position is primed for substitution. This step is critical for introducing the desired diversity into the final molecule. Two prominent conjugate addition methods are:

-

Aza-Michael Addition: This powerful C-N bond-forming reaction involves the addition of nitrogen nucleophiles (e.g., heterocyclic amines like pyrazole or aliphatic amines like azetidine itself) to the activated alkene.[4][8] This method is instrumental in creating complex heterocyclic amino acid derivatives.[4]

-

Rhodium(I)-Catalyzed Aryl Addition: For the synthesis of 3-aryl-3-azetidinyl acetic acid derivatives, a rhodium-catalyzed conjugate addition of arylboronic acids is highly effective.[9] This reaction provides a direct and efficient route to compounds with potential applications in treating neurodegenerative diseases.[9]

The overall workflow is visualized below.

Part 2: Conformational Properties and Bioisosterism

The pharmacological utility of substituted azetidine-3-yl acetic acids is intrinsically linked to their rigid, three-dimensional structure. Understanding their conformational preferences is key to rationally designing them as mimics of endogenous ligands or as novel therapeutic agents.

Conformational Analysis

Unlike flexible aliphatic chains, the azetidine ring is puckered and exists in a state of dynamic equilibrium between different conformations. The substitution at the C3 position significantly influences this pucker and dictates the spatial orientation of the acetic acid side chain relative to the nitrogen atom. This conformational rigidity is precisely why these molecules are effective as constrained analogues of neurotransmitters like GABA.[5] While proline, a five-membered ring analogue, has been studied extensively, the smaller azetidine ring imposes different and often more severe geometric constraints.[10] Computational and spectroscopic studies have shown that peptides incorporating azetidine-based amino acids can induce specific secondary structures, such as β-turns, a testament to their powerful conformational directing effects.[11][12]

Application as a Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern drug design.[7] The azetidine-3-yl acetic acid scaffold is an excellent bioisostere for several key structures.

-

GABA and β-alanine Analogues: Its most direct application is as a rigid scaffold to mimic the bioactive conformation of GABA and related amino acids.[4][5] By locking the relative positions of the amine and carboxylic acid groups, these analogues can achieve higher affinity and selectivity for specific GABA transporter (GAT) subtypes.[5]

-

Replacement for Other Cyclic Systems: The azetidine ring can serve as a bioisostere for larger rings like piperidine or as a three-dimensional, sp³-rich replacement for planar aromatic rings to improve properties like aqueous solubility and reduce off-target effects associated with planarity.[6]

Part 3: Applications in Drug Discovery

The unique structural and chemical properties of substituted azetidine-3-yl acetic acids have led to their exploration in a variety of therapeutic areas, primarily focused on disorders of the central nervous system.

Key Therapeutic Targets and Biological Activities

| Target/Application | Type of Substitution | Key Findings | Reference |

| GABA Transporter (GAT-1/GAT-3) Inhibition | N-alkylated (lipophilic side chains) | Derivatives act as potent GABA uptake inhibitors, with some showing selectivity for GAT-1. | [5] |

| GABA-A Receptor Modulation | 3-Aryl substituted | Identified as positive allosteric modulators of GABA-A receptors. | [4] |

| Cholinesterase (AChE/BChE) Inhibition | 3-Aryl substituted | Several derivatives showed AChE inhibition comparable to the Alzheimer's drug rivastigmine. | [9] |

| Neuroprotection | N-acylated 3-aryl derivatives | Showed significant neuroprotective effects in models of Parkinson's and Alzheimer's disease. | [9] |

| CB1 Receptor Antagonism | 3-Aminoazetidine-3-carboxylic acid derivatives | Incorporated into antagonists for the potential treatment of obesity. | [13] |

This targeted activity profile highlights the scaffold's utility in generating CNS-active agents. The ability to systematically modify the substituents at both the N1 and C3 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 4: Validated Experimental Protocol

The following protocol details the synthesis of a 3-aryl-azetidin-3-yl acetic acid methyl ester, adapted from methodologies reported in the literature.[9] This protocol is a self-validating system, as the successful formation of the intermediate and final product can be confirmed at each stage using standard analytical techniques (NMR, LC-MS).

Protocol: Synthesis of Methyl 2-(1-Boc-3-phenylazetidin-3-yl)acetate

Objective: To synthesize a 3-aryl substituted azetidine-3-yl acetic acid derivative via a two-step sequence of HWE olefination and rhodium-catalyzed conjugate addition.

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

-

Reagents & Setup:

-

N-Boc-azetidin-3-one (1.0 eq)

-

Trimethyl phosphonoacetate (1.2 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

-

Procedure:

-

Dissolve N-Boc-azetidin-3-one in anhydrous acetonitrile under a nitrogen atmosphere.

-

Add trimethyl phosphonoacetate to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DBU dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester as a clear oil.

-

Step 2: Rhodium(I)-Catalyzed Conjugate Addition

-

Reagents & Setup:

-

Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

[Rh(cod)₂]BF₄ (Rhodium catalyst, 0.03 eq)

-

1,4-Dioxane/H₂O (10:1 mixture)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

-

-

Procedure:

-

To the flask, add the α,β-unsaturated ester, phenylboronic acid, and the rhodium catalyst.

-

Add the 1,4-dioxane/H₂O solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(1-Boc-3-phenylazetidin-3-yl)acetate.

-

Final Elaboration (Optional): The N-Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free amine, which can be further functionalized. The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH.

Conclusion and Future Outlook

Substituted azetidine-3-yl acetic acids represent a potent and versatile chemical scaffold with significant, demonstrated value in medicinal chemistry. The prevalence of synthetic strategies like the Horner-Wadsworth-Emmons and conjugate addition sequence has made a wide range of analogues accessible for biological screening.[4][8][9] Their power as conformationally constrained GABA mimics has been realized in the development of potent CNS-active agents, particularly as GABA uptake inhibitors and neuroprotective compounds.[5][9]

The future of this scaffold is bright. As synthetic methodologies continue to advance, we can expect to see the development of even more complex and stereochemically defined derivatives. The exploration of these compounds in therapeutic areas beyond CNS disorders, leveraging their unique physicochemical properties as bioisosteres, remains a promising avenue. For drug development professionals, the substituted azetidine-3-yl acetic acid core is not just a building block but a strategic tool for creating next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1-(Benzyloxycarbonyl)azetidin-3-yl)acetic Acid (CAS 319470-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design of molecular scaffolds that offer conformational rigidity and precise vectoral orientation of functional groups is of paramount importance. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif that imparts these desirable properties. This guide provides a comprehensive technical overview of 2-(1-(benzyloxycarbonyl)azetidin-3-yl)acetic acid (CAS 319470-14-9), a versatile building block with significant potential in the synthesis of novel therapeutics. Its unique structure, combining the constrained azetidine core with a protected amine and a carboxylic acid functional group, makes it an attractive component for constructing complex molecules, including peptide mimetics and advanced bioconjugates.

Physicochemical Properties

2-(1-(Benzyloxycarbonyl)azetidin-3-yl)acetic acid, also known by its synonym 1-Cbz-3-azetidineacetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 319470-14-9 | Multiple |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.27 g/mol | [2] |

| Predicted Boiling Point | 437.0 ± 28.0 °C | N/A |

| Predicted Density | 1.294 ± 0.06 g/cm³ | N/A |

| InChI | InChI=1S/C13H15NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)N2CC(C2)CC(=O)O | N/A |

Synthesis

A common synthetic approach to 2-(1-(benzyloxycarbonyl)azetidin-3-yl)acetic acid involves the Horner-Wadsworth-Emmons reaction starting from N-Boc-3-azetidinone to introduce the acetic acid side chain, followed by subsequent functional group manipulations. A generalized synthetic workflow is depicted below.

References

Azetidine Synthesis: A Technical Guide to the Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] However, the inherent ring strain of azetidines presents significant synthetic challenges, necessitating precise control over reaction pathways.[2] This technical guide provides an in-depth analysis of the benzyloxycarbonyl (Cbz) protecting group's pivotal role in overcoming these hurdles. We will explore the causality behind its application, from the fundamental principles of protection and deprotection to its strategic deployment in robust intramolecular cyclization strategies for azetidine ring formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic yet powerful tool for the synthesis of functionalized azetidines.

The Challenge of the Strained Ring: Why Protecting Groups are Essential

The synthesis of azetidines is a delicate balance of forming a thermodynamically unfavorable four-membered ring while avoiding competing side reactions such as intermolecular polymerization or elimination. The nucleophilic nitrogen atom, essential for the key ring-closing step, can also engage in undesired reactions if left unprotected. This is where the strategic implementation of protecting groups becomes paramount. A protecting group serves to temporarily mask the reactive amine, rendering it inert to specific reagents and conditions, only to be removed later in the synthetic sequence.[4] Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands out for its unique combination of stability, reliability, and versatile deprotection chemistry, making it exceptionally well-suited for azetidine synthesis.[5][6]

The Benzyloxycarbonyl (Cbz) Group: Properties and Mechanistic Underpinnings

The Cbz group is a carbamate-based protecting group introduced by Bergmann and Zervas in the 1930s for peptide synthesis.[7] Its enduring utility stems from a robust set of characteristics that provide chemists with exceptional control over synthetic transformations.

Key Advantages in Synthesis:

-

Robust Stability: The Cbz group is remarkably stable under a wide array of conditions, including those that are basic, nucleophilic, and mildly acidic, protecting the nitrogen atom through many synthetic steps.[7][8]

-

Orthogonality: Its deprotection method, primarily catalytic hydrogenolysis, is orthogonal to many other common protecting groups.[7] This is a cornerstone of modern synthesis, allowing for the selective deprotection of a Cbz group in the presence of acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).[9]

-

Enhanced Crystallinity: Cbz-protected intermediates are frequently crystalline solids, which greatly facilitates their purification by recrystallization—a significant advantage for scalability and purity.[5]

-

Modulated Nucleophilicity: By converting the amine into a carbamate, the Cbz group significantly reduces the nitrogen's nucleophilicity and basicity. This prevents unwanted side reactions but leaves sufficient nucleophilicity for the desired intramolecular cyclization to occur under controlled conditions.

Mechanism of Cbz Protection

The introduction of the Cbz group is typically achieved via the reaction of a primary or secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the HCl byproduct generated during the reaction (Schotten-Baumann conditions).[7][10]

Caption: Mechanism of N-Cbz protection of an amine.

Mechanism of Cbz Deprotection

The hallmark of the Cbz group is its clean removal by catalytic hydrogenolysis. Using a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[11] This generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene as the only byproducts.[7] The mild, neutral conditions of this deprotection are highly advantageous, preserving sensitive functional groups elsewhere in the molecule.

Caption: Cbz deprotection via catalytic hydrogenolysis.

Core Strategy: Cbz-Mediated Intramolecular Cyclization

The most common and robust method for azetidine synthesis is the intramolecular cyclization of a γ-substituted amine. The Cbz group is instrumental in this process, guiding the reaction to favor the formation of the four-membered ring.

The general workflow involves three key phases:

-

Substrate Preparation & Protection: A suitable precursor, typically a γ-amino alcohol, is selected. The nitrogen atom is first protected with the Cbz group to prevent it from interfering with the subsequent step.

-

Activation: The terminal hydroxyl group is converted into a good leaving group (LG), such as a tosylate (OTs), mesylate (OMs), or halide. This activation step creates an electrophilic carbon center ripe for nucleophilic attack.

-

Ring Closure: The N-Cbz protected substrate is treated with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate). The base deprotonates the carbamate nitrogen, enhancing its nucleophilicity and triggering an intramolecular Sₙ2 reaction that displaces the leaving group and forges the azetidine ring.[1]

Caption: General workflow for Cbz-mediated azetidine synthesis.

This strategy is highly effective because the Cbz group provides the perfect balance of electronic properties. It deactivates the nitrogen enough to allow for selective activation of the alcohol, but the resulting carbamate is still sufficiently nucleophilic (especially upon deprotonation) to close the strained ring efficiently.

Field-Proven Methodologies and Data

The following protocols are representative of standard laboratory procedures for the synthesis of a Cbz-protected azetidine.

Experimental Protocol 1: Cbz Protection of an Amino Alcohol

-

Dissolution: Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of THF and water.[7]

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq).[7]

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously, maintaining the temperature at 0 °C.[7][10]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours, monitoring progress by TLC.[7]

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Cbz protected amino alcohol.

Experimental Protocol 2: Intramolecular Cyclization to form N-Cbz-Azetidine

-

Activation: Dissolve the N-Cbz protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Activation): Wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

-

Cyclization: Dissolve the crude mesylate in an anhydrous polar aprotic solvent like DMF or THF. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the azetidine product by TLC or LC-MS.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to afford the N-Cbz-azetidine.

Experimental Protocol 3: Deprotection to Yield the Final Azetidine

-

Setup: Dissolve the N-Cbz-azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[10]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight) to the solution.[10]

-

Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.[10]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet during handling.[10]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine. The byproducts, toluene and CO₂, are volatile and easily removed.[10]

Data Presentation: Representative Yields

The following table summarizes typical yields for the key transformations in a Cbz-mediated azetidine synthesis, compiled from literature precedents.

| Step | Substrate Type | Protecting/Activating Agent | Key Conditions | Yield (%) | Reference |

| Protection | Primary Amino Alcohol | Cbz-Cl, NaHCO₃ | THF/H₂O, 0°C to RT | 90% | [7] |

| Protection | Amino Acid | Cbz-Cl, aq. Na₂CO₃ | 0 °C | >90% | [10] |

| Cyclization | N-Cbz-γ-amino tosylate | Base (e.g., K₂CO₃) | Reflux | ~85% | [1][12] |

| Deprotection | N-Cbz-Azetidine | H₂, 10% Pd/C | MeOH, RT | >95% | [1] |

| Deprotection | N-Cbz-Azetidine Peptide | H₂, 5% Pd-C | MeOH, 60 °C | Quantitative | [7] |

Trustworthiness and Advanced Insights: The Orthogonality Principle

The true power of the Cbz group is demonstrated in complex, multi-step syntheses where multiple protecting groups are present. Its orthogonality to acid-labile groups like Boc is a cornerstone of modern synthetic strategy.[7]

Consider the synthesis of a complex azetidine-containing peptide where side-chain functional groups are protected with acid-labile tert-butyl (tBu) or Boc groups.[9] After assembling the peptide backbone and forming the azetidine ring, the N-Cbz group on the azetidine can be selectively removed via hydrogenolysis.[13] This unmasks the azetidine nitrogen for late-stage functionalization (e.g., acylation, alkylation) without disturbing the acid-labile side-chain protectors.[9][14] Subsequently, a final global deprotection with a strong acid like trifluoroacetic acid (TFA) can remove all remaining Boc/tBu groups to yield the final, complex molecule. This self-validating system, where each deprotection step is selective and predictable, is only possible due to the orthogonal nature of the Cbz group.